molecular formula C9H9N3 B135504 Quinoline-2,4-diamine CAS No. 146136-78-9

Quinoline-2,4-diamine

Cat. No. B135504
M. Wt: 159.19 g/mol
InChI Key: NKXSJFUIFJMXED-UHFFFAOYSA-N
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Description

Quinoline-2,4-diamine is a chemical compound that belongs to the class of quinolines . Quinolines are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .


Physical And Chemical Properties Analysis

Quinoline is a liquid with a strong odor, which is sparingly miscible with cold water, but completely miscible with hot water . It is readily soluble in many organic solvents at ambient temperature .

Scientific Research Applications

Green Synthesis Approaches

  • Quinoxalines, including quinoline-2,4-diamines, have been synthesized using environmentally benign methods, such as fruit juice catalysis, highlighting the shift towards greener chemistry in heterocyclic compound synthesis (Sheikh, Karimkha, & Kasim, 2020).

Anticancer Activities

  • Quinoline compounds show effective anticancer activity, with various analogs synthesized from quinoline displaying bioactivity against different cancer targets. Their structural versatility allows the creation of diverse derivatives with significant anticancer potential (Solomon & Lee, 2011).

Biomimetic Synthesis

  • Novel methods for synthesizing quinolines and their derivatives, including 2-aminoquinolines, have been developed using biomimetic approaches. These methods are efficient and utilize inexpensive catalysts, contributing to the advancement in the synthesis of these compounds (Chakraborty et al., 2019).

Development of Antimicrobial Agents

  • Quinoline derivatives have been synthesized and identified for their potential as antibacterial agents. These compounds, including N2,N4-disubstituted quinazoline-2,4-diamines, demonstrate promising activity against multidrug-resistant bacteria (Van Horn et al., 2014).

Application in Bioimaging

  • Certain quinoline derivatives have been used in bioimaging, highlighting their potential as probes for specific cellular organelles like the Golgi apparatus. This application showcases the versatility of quinoline-based compounds beyond their traditional medicinal uses (Chen et al., 2019).

Quinoline in Material Science

  • Innovative applications of quinoline derivatives in material science have been explored, such as the synthesis of polyamides with quinoline-based pendant groups. These polyamides exhibit excellent thermal stability and solubility, demonstrating the potential of quinoline compounds in advanced material design (Ghaemy & Bazzar, 2010).

Safety And Hazards

Quinoline-2,4-diamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust and to wash skin thoroughly after handling .

Future Directions

Quinoline and its related derivative comprise a class of heterocycles, which has been exploited immensely than any other nucleus for the development of potent antimalarial agents . Various chemical modifications of quinoline have been attempted to achieve analogs with potent antimalarial properties against sensitive as well as resistant strains of Plasmodium sp., together with minimal potential undesirable side effects . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

quinoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXSJFUIFJMXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557445
Record name Quinoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-2,4-diamine

CAS RN

146136-78-9
Record name Quinoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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